N,N'-[methanediylbis(2-methoxybenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide)
Overview
Description
N,N’-[methanediylbis(2-methoxybenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxybenzene and trifluoroacetamide groups, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[methanediylbis(2-methoxybenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide) typically involves the reaction of methoxybenzene derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial methods also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,N’-[methanediylbis(2-methoxybenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetamide groups to amines or other reduced forms.
Substitution: The methoxybenzene rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted methoxybenzene derivatives .
Scientific Research Applications
N,N’-[methanediylbis(2-methoxybenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide) has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N’-[methanediylbis(2-methoxybenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide) involves its interaction with specific molecular targets and pathways. The trifluoroacetamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The methoxybenzene rings may also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide): This compound has similar trifluoroacetamide groups but differs in the substitution pattern on the benzene rings.
4,4’-(((2,2-Dimethylpropane-1,3-Diyl)Bis(Azanediyl)Bis(Methylene)Bis(2-Methoxyphenol): This compound shares the methoxybenzene moiety but has a different overall structure and functional groups.
Uniqueness
N,N’-[methanediylbis(2-methoxybenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide) is unique due to its specific combination of methoxybenzene and trifluoroacetamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-methoxy-4-[[3-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]methyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6N2O4/c1-30-14-8-10(3-5-12(14)26-16(28)18(20,21)22)7-11-4-6-13(15(9-11)31-2)27-17(29)19(23,24)25/h3-6,8-9H,7H2,1-2H3,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXNJYXNSAHKHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC(=O)C(F)(F)F)OC)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360334 | |
Record name | STK332433 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5493-16-3 | |
Record name | STK332433 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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